Chemical properties of 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol
Chemical properties of 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol
Technical Guide for Pharmaceutical & Materials Science Applications [1]
Executive Summary: The Architecture of Stability
1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol (CAS: 17948-09-3) represents a critical structural motif in organosilicon chemistry: the sterically hindered disiloxanediol. Unlike simple dimethylsiloxanes which rapidly condense into cyclic oligomers (D3, D4) or linear polymers (PDMS), this molecule features bulky cyclohexyl groups that kinetically stabilize the silanol (Si-OH) functionality.
For drug development professionals, this molecule serves as a premier model for silicon bioisosterism . It demonstrates how lipophilic bulk (cyclohexyl) and silicon’s unique electronic properties (enhanced acidity of Si-OH vs. C-OH) can be leveraged to create stable hydrogen-bond donor/acceptor motifs that resist metabolic degradation.
Structural Architecture & Stereochemistry
The molecule consists of a disiloxane backbone (Si-O-Si) terminated by hydroxyl groups. The unique properties arise from the substitution pattern at the silicon atoms.
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Chirality: Each silicon atom is a stereogenic center, bonded to four different groups: Methyl, Cyclohexyl, Hydroxyl, and the bridging Oxygen. Consequently, the synthetic product exists as a mixture of diastereomers:
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Racemic mixture (dl-pair): (
) and ( ) enantiomers. -
Meso compound: (
) form.
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Conformation: Crystallographic studies of analogous hindered disiloxanediols reveal a "butterfly" conformation where the bulky cyclohexyl groups orient themselves to minimize steric clash, often facilitating the formation of ladder-like hydrogen-bonded supramolecular structures in the solid state.
Diagram 1: Structural & Stereochemical Logic
The following diagram illustrates the stereochemical relationships and the equilibrium between the diol and its condensation products.
Caption: Stereochemical pathway from precursor to stable diastereomers, highlighting the kinetic barrier to cyclization provided by the cyclohexyl groups.
Physicochemical Profile
The substitution of carbon with silicon fundamentally alters the physicochemical landscape of the molecule.[2] The Si-OH group is significantly more acidic than a corresponding carbinol (C-OH), enhancing its hydrogen bond donor capability—a critical factor in ligand-protein binding.
| Property | Value / Characteristic | Relevance to Drug Design |
| Molecular Weight | 302.56 g/mol | Falls within Lipinski's Rule of 5 (<500). |
| Formula | C₁₄H₃₀O₃Si₂ | High carbon content drives lipophilicity. |
| LogP (Predicted) | ~4.2 - 4.8 | Highly lipophilic due to two cyclohexyl rings. Excellent membrane permeability but requires solubility formulation. |
| Silanol Acidity (pKa) | ~10.5 - 11.5 | More acidic than alcohols (pKa ~16). Stronger H-bond donor in enzyme active sites. |
| H-Bond Donors | 2 (Si-OH) | Capable of "cooperative" hydrogen bonding (ladder formation). |
| H-Bond Acceptors | 3 (2 Si-OH, 1 Si-O-Si) | The bridging oxygen is a weak acceptor due to |
| Stability | High (Steric Protection) | Resistant to rapid condensation at neutral pH; stable in physiological saline. |
Key Insight - The "Silicon Switch": The Si-O-Si bond angle is flexible (140°–180°), much wider than the C-O-C angle (~109°). This allows the molecule to adapt its shape to fit binding pockets that rigid carbon analogs cannot access.
Synthetic Methodology
To synthesize 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol, one must carefully control the hydrolysis of Dichloromethylcyclohexylsilane (CAS: 5578-42-7). Direct hydrolysis without pH control leads to polysiloxanes.
Protocol: Buffered Hydrolysis
Objective: Isolate the disiloxane diol while preventing cyclization.
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Reagents:
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Precursor: Dichloromethylcyclohexylsilane (1.0 eq).
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Solvent: Diethyl ether or THF (anhydrous).
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Buffer: Ammonium carbonate
or Sodium bicarbonate (excess). -
Temperature: 0°C to Room Temperature.
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Procedure:
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Dissolve the chlorosilane in diethyl ether at 0°C.
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Slowly add the solution to a rapidly stirring slurry of water and ammonium carbonate. Note: The base neutralizes the HCl generated, preventing acid-catalyzed condensation.
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Stir for 1-2 hours. The bulky cyclohexyl group slows the reaction, requiring monitoring by TLC or GC.
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Workup: Separate the organic layer, wash with cold water (neutral pH is critical), and dry over
. -
Purification: Recrystallization from hexane/benzene mixture. The diastereomers (meso vs racemic) may fractionate during crystallization.
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Diagram 2: Synthetic Workflow & Purification
Caption: Step-by-step synthesis emphasizing pH control to prevent polymerization.
Applications in Drug Development
While this specific CAS is often a research intermediate, its chemical properties make it a vital tool for Fragment-Based Drug Design (FBDD) .
1. Bioisosterism of the Hydrated Ketone
The Si(OH)2 moiety (silanediol) is a transition-state analog for the hydration of carbonyls (proteolysis). However, silanediols are unstable. This disiloxane (Si-O-Si) mimics the geometry of larger peptide transition states while offering superior stability due to the bulky cyclohexyl groups.
2. Lipophilicity Modulation
Replacing a carbon-based core with this disiloxane scaffold significantly increases LogP (lipophilicity) without adding molecular weight proportional to the volume increase (Silicon is larger than Carbon). This is used to improve the blood-brain barrier (BBB) penetration of drug candidates.
3. Hydrogen Bond Networking
In crystal engineering and co-crystallization studies with active pharmaceutical ingredients (APIs), this molecule acts as a robust H-bond donor. It can be used to stabilize amorphous drug dispersions or form co-crystals that improve the solubility of other lipophilic drugs.
References
- Lickiss, P. D. (1995). "The Synthesis and Structure of Organosilanols." Advances in Inorganic Chemistry, 42, 147-262. (Authoritative review on silanol stability and synthesis).
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PubChem. (n.d.).[3] 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol (CAS 17948-09-3).[4][5][6] National Library of Medicine.
- Showell, G. A., & Mills, J. S. (2003). "Chemistry challenges in lead optimization: silicon isosteres in drug discovery." Drug Discovery Today, 8(12), 551-556.
- Unno, M., et al. (2000). "Synthesis and Structure of Disiloxane-1,3-diols." Organometallics.
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Franz, A. K., & Wilson, S. O. (2013). "Organosilicon molecules with medicinal applications." Journal of Medicinal Chemistry, 56(2), 388-405.
Sources
- 1. 1,3-Propanediol - Wikipedia [en.wikipedia.org]
- 2. Silicon as a Bioisostere for Carbon in Drug Design | Rowan [rowansci.com]
- 3. 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- | C4H14O3Si2 | CID 70697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol 95% | CAS: 17948-09-3 | AChemBlock [achemblock.com]
- 5. ivychem.com [ivychem.com]
- 6. 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol [cymitquimica.com]
